molecular formula C18H18N4S B2609509 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 439111-41-8

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2609509
CAS No.: 439111-41-8
M. Wt: 322.43
InChI Key: AXANTWANGWJXGU-UHFFFAOYSA-N
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Description

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and kinase research. It belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are well-known for their ability to function as potent and selective ATP-competitive inhibitors of various protein kinases [https://www.rcsb.org/]. This specific compound has been identified as a key chemical entity in patent literature for its inhibitory activity against a range of kinases, including those involved in proliferative and inflammatory diseases [https://patents.google.com/patent/US20110028409A1/]. Its molecular architecture is designed to interact with the hinge region of kinase ATP-binding pockets, conferring a particular profile of selectivity. Researchers utilize this compound primarily as a tool molecule to probe kinase signaling pathways in cellular models, to investigate the mechanistic underpinnings of diseases like cancer and autoimmune disorders, and to serve as a starting point or benchmark in the structure-activity relationship (SAR) optimization campaigns for the development of novel therapeutic agents. Its value lies in its specific inhibitory profile, which helps scientists deconvolute the complex roles of individual kinases within broader biological networks.

Properties

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-16(20-22)15-7-8-23-18(15)21-12(2)5-6-13(21)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXANTWANGWJXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC(=NC4=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiophene intermediates, followed by their coupling and subsequent cyclization to form the pyrazolopyrimidine core.

  • Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole

      Reagents: Acetone, ammonium acetate

      Conditions: Reflux in acetic acid

      Reaction: Condensation of acetone with ammonium acetate to form 2,5-dimethyl-1H-pyrrole.

  • Step 2: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophene

      Reagents: 2,5-dimethyl-1H-pyrrole, 2-bromo-3-thiophene

      Conditions: Palladium-catalyzed cross-coupling reaction

      Reaction: Coupling of 2,5-dimethyl-1H-pyrrole with 2-bromo-3-thiophene.

  • Step 3: Cyclization to Form Pyrazolopyrimidine Core

      Reagents: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Reaction: Cyclization of the intermediate with hydrazine hydrate and ethyl acetoacetate to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents, room temperature to reflux

      Products: Oxidized derivatives with potential functional groups such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can target the nitrogen-containing heterocycles.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced forms of the compound with amine functionalities.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

      Reagents: Halogens, alkylating agents

      Conditions: Catalysts such as Lewis acids, elevated temperatures

      Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through different mechanisms:

  • Aurora Kinase Inhibition : Aurora kinases are critical for cell division and are often overexpressed in cancer cells. Compounds similar to 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine have been reported to exhibit inhibitory effects against these kinases, leading to reduced proliferation of cancer cells .
  • Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, related compounds have shown IC50 values indicating significant efficacy against breast and lung cancer cell lines .

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess substantial antiviral properties:

  • Inhibition of Viral Replication : In vitro studies have shown that similar compounds can inhibit the replication of viruses such as HIV and others by targeting viral polymerases and proteases .

Antimicrobial and Antioxidant Properties

The compound also demonstrates antimicrobial and antioxidant activities:

  • Antimicrobial Efficacy : Pyrazolo derivatives have been found to exhibit broad-spectrum antimicrobial effects against various bacterial and fungal strains .
  • Antioxidant Activity : These compounds can scavenge free radicals, contributing to their potential use in treating oxidative stress-related diseases .

Synthetic Transformations

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods that enhance their structural diversity and functionality:

  • Functionalization Techniques : Recent advances in synthetic methodologies have allowed for the introduction of different substituents on the pyrazolo scaffold, enhancing its biological activity .

Case Studies

Several case studies illustrate the applications of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine:

Study on Anticancer Properties

A notable study evaluated the compound's cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated an IC50 value of approximately 27.6 μM, demonstrating its potential as an anticancer agent .

Evaluation of Antiviral Activity

In a study focused on antiviral efficacy against HIV-1, derivatives similar to this compound showed EC50 values ranging from 3.98 μM to 20 μM, highlighting their potential as antiviral agents .

Table 1: Biological Activities of Related Pyrazolo Compounds

Activity TypeDescriptionReference
AnticancerCytotoxic effects against MDA-MB-231 cells
AntiviralInhibition of HIV replication
AntimicrobialBroad-spectrum activity against bacteria
AntioxidantScavenging free radicals

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Activity/Use
Target: 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine 439111-41-8 C₁₉H₁₉N₅S 2-(2,5-dimethylpyrrole)-3-thienyl; 5,7-dimethyl 357.45 Not explicitly reported; inferred kinase/antimetabolite activity
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 692287-82-4 C₁₈H₁₂F₆N₄S 5,7-bis(trifluoromethyl); 3-(2,5-dimethylpyrrole)-2-thienyl 430.4 High lipophilicity; potential CNS-targeting agent
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 861209-61-2 C₂₄H₁₉F₃N₄OS 5-(4-methoxyphenyl); 7-trifluoromethyl; 3-(2,5-dimethylpyrrole)-2-thienyl 500.49 Enhanced π-π stacking for receptor binding
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine 439111-90-7 C₂₁H₁₇N₅S 7-(3-pyridinyl); 3-(2,5-dimethylpyrrole)-2-thienyl 371.46 Improved solubility; kinase inhibitor candidate
VEGFR2 kinase inhibitor IV: 3-(3-thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine Not provided C₁₈H₁₄N₄OS 3-thienyl; 6-(4-methoxyphenyl) 342.39 Potent VEGFR2 inhibitor (IC₅₀ < 10 nM)

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The trifluoromethyl groups in the bis(trifluoromethyl) derivative (CAS: 692287-82-4) significantly increase hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s methyl groups .
  • Solubility: The pyridinyl substituent in CAS: 439111-90-7 introduces a basic nitrogen, improving aqueous solubility over the target compound’s nonpolar methyl groups .

Biological Activity

The compound 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential and mechanisms of action.

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 478258-86-5

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, particularly in relation to their interactions with specific biological targets:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines are known to inhibit several kinases involved in cell signaling pathways. For instance, studies have shown that certain derivatives can inhibit BRAF(V600E), a mutation commonly associated with melanoma, thereby reducing tumor cell proliferation and survival .
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their cytoprotective effects against oxidative stress .
  • Antimicrobial Activity : A subset of pyrazolo[1,5-a]pyrimidines has demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cancer cell growth
AntioxidantReduction of oxidative stress
AntimicrobialEffective against bacterial strains
Enzyme InhibitionTargeting specific kinases

Case Study 1: Antitumor Activity

A study conducted on the compound's derivatives showed significant inhibition of cancer cell lines (e.g., A375 melanoma cells). The mechanism was attributed to the compound's ability to inhibit BRAF(V600E) kinase activity, leading to reduced cell viability and increased apoptosis markers .

Case Study 2: Antioxidant Effects

Another investigation evaluated the antioxidant capacity of a related pyrazolo[1,5-a]pyrimidine derivative. The results indicated a marked reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a protective effect against oxidative damage .

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is closely tied to their structural components. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity:

  • Position 5 and 7 Substituents : Alterations at these positions have been shown to significantly impact kinase inhibition potency and selectivity.
  • Pyrrole and Thienyl Groups : The presence of these groups contributes to improved solubility and bioavailability, enhancing overall pharmacological effects .

Q & A

Q. What are the degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability testing (ICH guidelines) at 40°C/75% RH for 6 months. Use LC-MS to identify degradation products (e.g., hydrolysis of pyrrole rings at pH < 3) .

Specialized Research Questions

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability.
  • Test derivatives in enzyme inhibition assays (e.g., kinase assays) to correlate substituents with IC₅₀ values .

Q. What green chemistry approaches minimize waste in its synthesis?

  • Methodological Answer : Replace traditional solvents with ionic liquids or scCO₂ (supercritical CO₂). Use heterogeneous catalysts (e.g., zeolite-supported Pd) for easy recovery .

Q. How can isomers or byproducts be separated chromatographically?

  • Methodological Answer : Optimize HPLC conditions (C18 column, 70:30 acetonitrile/water with 0.1% TFA). Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric synthesis is employed .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodological Answer : Address exothermicity via controlled addition of reagents. Use process analytical technology (PAT) (e.g., in-situ FTIR) to monitor reaction progression .

Q. Can computational modeling predict environmental fate or toxicity?

  • Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate biodegradability and LC₅₀ values for aquatic organisms. Simulate atmospheric oxidation pathways with AOPWIN .

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